3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of dioxolane and oxadiazole rings, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with appropriate reagents to form the desired oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce simpler compounds with altered ring structures .
Wissenschaftliche Forschungsanwendungen
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Shares the dioxolane ring structure but lacks the oxadiazole component.
1,2,5-Oxadiazole: Contains the oxadiazole ring but does not have the dioxolane groups.
3,4-Dimethyl-1,2,5-oxadiazole: Similar oxadiazole structure with different substituents.
Uniqueness
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its combination of dioxolane and oxadiazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications and interactions that are not observed in simpler compounds.
Eigenschaften
CAS-Nummer |
90137-31-8 |
---|---|
Molekularformel |
C12H18N2O6 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
3,4-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C12H18N2O6/c1-11(2)16-5-7(18-11)9-10(14(15)20-13-9)8-6-17-12(3,4)19-8/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
TYJWTGHTZRNIJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)C2=NO[N+](=C2C3COC(O3)(C)C)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.